1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (compound 3g) is a chalcone derivative synthesized via Claisen-Schmidt condensation. It is a yellow crystalline solid with a melting point of 81.2–82.5°C and a moderate yield of 62% . Structurally, it features a piperazine ring linked to a propenone backbone and a 3,4,5-trimethoxyphenyl group. This compound serves as a key intermediate for Cinepazide Maleate, a pharmaceutical agent used to improve cerebral and peripheral circulation . Its design leverages the bioactivity of both chalcones (known for anticancer, anti-inflammatory, and antidiabetic properties) and piperazine (a common pharmacophore enhancing solubility and target binding) .
Properties
IUPAC Name |
1-piperazin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-20-13-10-12(11-14(21-2)16(13)22-3)4-5-15(19)18-8-6-17-7-9-18/h4-5,10-11,17H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXXBLADSLNAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694097 | |
| Record name | 1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88053-13-8 | |
| Record name | 1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a piperazine moiety and a trimethoxyphenyl group, which contribute to its unique pharmacological properties. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, focusing on its antitumor, antibacterial, and antifungal properties.
- Molecular Formula : C16H22N2O4
- Molecular Weight : 306.36 g/mol
- IUPAC Name : (E)-1-piperazin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- CAS Number : 88053-13-8
Synthesis
The synthesis of 1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the condensation of piperazine with 3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. The reaction is generally performed in a solvent like ethanol or methanol with hydrochloric acid as a catalyst to facilitate the formation of the desired product.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The piperazine ring may facilitate binding to various receptors or enzymes, leading to modulation of their activity and subsequent biological effects. The exact pathways involved are dependent on the specific biological context in which the compound is applied.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, cell viability assays conducted on MCF-7 breast cancer cells demonstrated that certain synthesized compounds showed potent anticancer effects at concentrations around 50 µg/mL .
| Compound | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|
| Sample A | 50 | 30 |
| Sample B | 50 | 25 |
| Sample C | 50 | 20 |
Antibacterial Activity
The antibacterial potential of 1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has also been evaluated. In studies involving various bacterial strains, several derivatives exhibited moderate to strong antibacterial activity. Compounds were tested against Gram-positive and Gram-negative bacteria, showcasing varying levels of effectiveness .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antifungal Activity
In addition to its antibacterial and antitumor activities, the compound has shown antifungal properties. Studies have reported that certain derivatives effectively inhibited the growth of fungal pathogens in vitro, suggesting potential for therapeutic applications in treating fungal infections .
Case Studies
A series of case studies have been documented regarding the efficacy of this compound in various biological assays:
- Study on Antitumor Effects : A study published in PubMed highlighted the synthesis and evaluation of several piperazine derivatives for their antitumor effects against breast cancer cells. Results indicated significant reductions in cell viability with certain compounds .
- Antibacterial Evaluation : Another study focused on the antibacterial properties against common pathogens. The results confirmed that some derivatives had MIC values comparable to established antibiotics .
- Antifungal Testing : Research conducted by MDPI demonstrated promising antifungal activity against Candida species with IC50 values indicating effective inhibition at low concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Analogues
Table 1: Piperazine-linked chalcones and their properties
- Key Insights :
- Yield and Physicochemical Properties : The trimethoxyphenyl group in 3g contributes to a lower synthetic yield compared to 3d (75%) and 3e (76%), likely due to steric hindrance during condensation .
- Biological Activity : Piperazine derivatives with sulfonyl groups (e.g., 5a,b ) exhibit potent antiproliferative effects, suggesting that electron-withdrawing substituents enhance anticancer activity compared to 3g ’s methoxy-rich structure .
- Structural Flexibility : Replacing piperazine with morpholine or substituted piperidines (e.g., 1'–7' ) retains antiplatelet activity but reduces metabolic stability, highlighting piperazine’s optimal balance of lipophilicity and hydrogen-bonding capacity .
Chalcones with Modified Aromatic Groups
Table 2: Chalcones with varied aryl substituents
- Key Insights :
- Electron-Donating vs. Withdrawing Groups : The 3,4,5-trimethoxyphenyl group in 3g provides strong electron-donating effects, facilitating interactions with hydrophobic enzyme pockets. In contrast, fluorophenyl derivatives (e.g., CH 17 ) exhibit improved metabolic stability due to fluorine’s electronegativity .
- Biological Specificity : The phenyl analogue in induces insulin secretion, whereas 3g ’s trimethoxy motif is tailored for anticancer applications, underscoring how substituents dictate target selectivity .
Supramolecular and Crystallographic Comparisons
- Crystal Packing : Chalcones with ethoxy groups (e.g., chalcone2 in ) exhibit looser packing and lower melting points than 3g , attributed to reduced hydrogen-bonding capacity of ethoxy vs. methoxy groups .
- Hirshfeld Surface Analysis : The 3,4,5-trimethoxyphenyl group in 3g promotes C–H···O interactions, stabilizing the crystal lattice and enhancing thermal stability compared to analogues with fewer methoxy groups .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and its derivatives?
The compound is typically synthesized via Claisen-Schmidt condensation between a ketone (e.g., 4-methoxyacetophenone) and an aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) under alkaline conditions. Piperazine derivatives are introduced through nucleophilic substitution or coupling reactions. For example, piperazine moieties are attached via a ketone linker, as seen in antitumor derivatives synthesized with yields ranging from 42% to 99% depending on substituents . Key variables affecting yield include reaction temperature (e.g., 257 K for 24 hours), stoichiometry, and purification methods (e.g., recrystallization in methanol) .
Q. How is structural characterization of this compound validated in academic research?
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent effects. For example, coupling constants (e.g., J = 7.8–12.3 Hz) distinguish E/Z isomers, while methoxy groups show distinct δH ~3.8–3.9 ppm .
- Mass Spectrometry : ESI-HRMS provides molecular weight validation. A derivative with m/z 575.1907 [M+Na]+ was reported, aligning with calculated values within 0.003 Da error .
- X-ray Crystallography : Monoclinic (P21/c) or orthorhombic (Pbca) crystal systems are common, with bond lengths (e.g., Csp2–O = 1.2249 Å) confirming conjugation effects .
Q. What preliminary biological activities have been reported for this compound?
Derivatives exhibit antitumor and antiplatelet activities . Piperazine-linked analogs inhibit tubulin polymerization (IC50 < 1 µM) and show cytotoxicity against cancer cell lines via mitochondrial apoptosis pathways. For instance, a derivative with a p-tolyl-piperazine group demonstrated 42% tumor growth inhibition in in vivo models .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Piperazine Substituents : Bulky groups (e.g., p-chlorobenzyl) enhance antitumor activity by improving hydrophobic interactions with tubulin’s colchicine-binding site .
- Methoxy Positioning : 3,4,5-Trimethoxy groups are critical for tubulin binding, while hydroxylation at the 3-position reduces activity due to steric hindrance .
- Conjugation Effects : The α,β-unsaturated ketone moiety is essential for Michael addition-mediated covalent binding to cysteine residues in target proteins .
Q. What mechanistic insights explain its pro-apoptotic effects in cancer cells?
The compound induces intrinsic apoptosis via mitochondrial depolarization, cytochrome c release, and caspase-3/7 activation. For example, (E)-1-(2,4,6-triethoxyphenyl) analogs increase Bax/Bcl-2 ratios by 3-fold in hepatocellular carcinoma cells, confirmed by flow cytometry and Western blotting . Synergy with chemotherapeutics (e.g., doxorubicin) suggests multi-target mechanisms .
Q. How do computational studies guide the optimization of this scaffold?
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps, highlighting nucleophilic attack sites at the enone system .
- Molecular Docking : Simulations with tubulin (PDB: 1SA0) show binding energies of −9.2 kcal/mol for piperazine derivatives, with key hydrogen bonds to β-tubulin’s Thr179 and Asn258 .
- MD Simulations : Stability analyses (RMSD < 2.0 Å over 100 ns) validate binding poses and hydration effects .
Key Considerations for Experimental Design
- Contradictions in Data : Varying yields (42% vs. 99%) in piperazine derivatives suggest substituent-dependent reaction kinetics. Optimize using high-throughput screening.
- Validation : Cross-validate in silico predictions (e.g., docking) with in vitro assays (e.g., tubulin polymerization) to resolve false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
